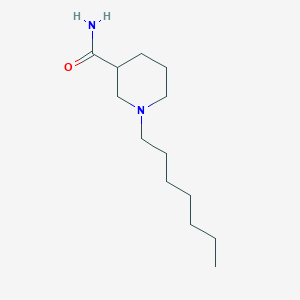
N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine: is a complex organic compound characterized by the presence of an anthracene moiety linked to a piperazine ring through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 9-anthraldehyde and 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to intercalate with DNA makes it a candidate for studying DNA-binding properties and developing new therapeutic agents.
Medicine: The compound’s structural features make it a potential candidate for drug development. It is investigated for its pharmacological properties, including its potential as an anticancer or antimicrobial agent.
Industry: In the industrial sector, this compound is explored for its use in the development of new materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine involves its interaction with molecular targets such as DNA and proteins. The anthracene moiety can intercalate between DNA base pairs, disrupting the DNA structure and affecting its replication and transcription processes. Additionally, the piperazine ring can interact with various proteins, potentially inhibiting their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- N’-(9-Anthrylmethylene)-2-hydroxybenzohydrazide
- N’-(9-Anthrylmethylene)-4-methylbenzenesulfonohydrazide
- N’-(9-Anthrylmethylene)nicotinohydrazide
Comparison: N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine is unique due to the presence of both the anthracene moiety and the piperazine ring This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications
Propriétés
Formule moléculaire |
C25H23N3 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
(E)-1-anthracen-9-yl-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C25H23N3/c1-2-10-22(11-3-1)27-14-16-28(17-15-27)26-19-25-23-12-6-4-8-20(23)18-21-9-5-7-13-24(21)25/h1-13,18-19H,14-17H2/b26-19+ |
Clé InChI |
NGXSRRWYWAUCMG-LGUFXXKBSA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11967143.png)
![(5Z)-3-Hexyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967153.png)

![5-(2-bromophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11967161.png)
![1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]ethanone](/img/structure/B11967174.png)


![4-((E)-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11967186.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967193.png)
![1-[(2-Hydroxy-3-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11967200.png)

![2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967215.png)
![2-methylpropyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967222.png)
